molecular formula C10H8N2O3 B1433190 3-(2-Nitro-phenyl)-5-methylisoxazole CAS No. 926316-89-4

3-(2-Nitro-phenyl)-5-methylisoxazole

Cat. No. B1433190
M. Wt: 204.18 g/mol
InChI Key: AHUMHWDIFMHMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-Nitro-phenyl)-5-methylisoxazole” is a type of organic compound known as nitrobenzenes . Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

While specific synthesis methods for “3-(2-Nitro-phenyl)-5-methylisoxazole” were not found, similar compounds have been synthesized through various methods. For instance, adamantane derivatives were synthesized according to facile condensation reaction protocols . Another method involves the Claisen-Schmidt condensation between 2-nitroacetophenone and nitrobenzaldehyde .

Scientific Research Applications

  • Neuroprotective Applications :

    • Studies have shown that certain nitro-substituted compounds, like 7-Nitroindazole, can have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. These compounds act as selective inhibitors of neuronal nitric oxide synthase, potentially implicating a role for nitric oxide in neurotoxicity and suggesting that similar compounds could have therapeutic utility (Hantraye et al., 1996).
  • Antimalarial Activity :

    • Research into compounds with nitro and other functional groups has revealed their potential in antimalarial applications. A study on a series of compounds structurally related to quinolines showed promising antimalarial potency, which may suggest avenues for the application of nitrophenyl-methylisoxazole derivatives in this area (Werbel et al., 1986).
  • Anticonvulsant Effects :

    • Compounds like 7-Nitroindazole have been explored for their anticonvulsant effects, independent of their action as neuronal nitric oxide synthase inhibitors. This indicates that the nitrogen-containing structure of these compounds might confer beneficial effects in treating convulsions, suggesting potential research applications for 3-(2-Nitro-phenyl)-5-methylisoxazole in similar contexts (Matsumura et al., 2008).
  • AMPK Receptor Antagonism :

    • The α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonists, which share a functional group with the compound , have been shown to increase locomotion in animal models of Parkinson's disease. This suggests potential research applications for related compounds in neurological conditions (Slusher et al., 1995).

properties

IUPAC Name

5-methyl-3-(2-nitrophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-6-9(11-15-7)8-4-2-3-5-10(8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUMHWDIFMHMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(2-nitrophenyl)-1,2-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Nitro-phenyl)-5-methylisoxazole
Reactant of Route 2
Reactant of Route 2
3-(2-Nitro-phenyl)-5-methylisoxazole
Reactant of Route 3
Reactant of Route 3
3-(2-Nitro-phenyl)-5-methylisoxazole
Reactant of Route 4
Reactant of Route 4
3-(2-Nitro-phenyl)-5-methylisoxazole
Reactant of Route 5
Reactant of Route 5
3-(2-Nitro-phenyl)-5-methylisoxazole
Reactant of Route 6
3-(2-Nitro-phenyl)-5-methylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.